

# Unlocking Synergistic Potential: A Technical Guide to Zanzalintinib Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Zanzalintinib |           |  |  |
| Cat. No.:            | B8146347      | Get Quote |  |  |

#### For Immediate Release

ALAMEDA, Calif. – This technical guide provides an in-depth analysis of the synergistic effects of **zanzalintinib**, a next-generation tyrosine kinase inhibitor (TKI), when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors (ICIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying mechanisms of action.

**Zanzalintinib** is an oral, multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][2] These pathways are crucial in tumor angiogenesis, proliferation, invasion, and metastasis.[1][2] Notably, MET and TAM kinases are also implicated in promoting an immunosuppressive tumor microenvironment, providing a strong rationale for combining **zanzalintinib** with immunotherapies.[3][4] Preclinical and clinical evidence to date demonstrates that this combination strategy can lead to enhanced anti-tumor activity.[2][4][5]

# **Preclinical Synergy: In Vivo Studies**

The synergistic potential of **zanzalintinib** with ICIs was rigorously evaluated in preclinical murine syngeneic tumor models. These studies have been instrumental in establishing the immunomodulatory activity of **zanzalintinib** and its ability to enhance the efficacy of checkpoint blockade.

# **Experimental Protocols**



#### Murine Syngeneic Tumor Models:

- Cell Lines: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines were utilized.
- Animal Models: Female C57BL/6 mice (for MC38 model) and female BALB/c mice (for CT26 model) were used.
- Tumor Implantation: 1x10^6 MC38 or 5x10^5 CT26 cells were implanted subcutaneously into the right flank of the mice.
- Treatment: When tumors reached a specified volume (e.g., 100-200 mm<sup>3</sup>), mice were randomized into treatment groups. **Zanzalintinib** was administered orally, once daily. Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies were administered intraperitoneally.
- Tumor Measurement: Tumor volume was measured two to three times weekly using calipers.
- Immunophenotyping: Peripheral blood and tumor tissue were collected to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, myeloid cells) by flow cytometry.

Macrophage Repolarization and Efferocytosis Assays:

- Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) were used to generate M2-polarized macrophages.
- Treatment: Macrophages were treated with varying concentrations of zanzalintinib.
- Analysis: Changes in macrophage phenotype (M1 vs. M2) were assessed by analyzing cell surface markers. Efferocytosis (the clearance of apoptotic cells by phagocytes) was also measured.[6]

## **Quantitative Preclinical Data**

The combination of **zanzalintinib** with various ICIs resulted in significantly enhanced tumor growth inhibition compared to monotherapy in preclinical models.[5][6]



| Tumor Model          | Treatment<br>Combination       | Metric                     | Result                                            | Reference |
|----------------------|--------------------------------|----------------------------|---------------------------------------------------|-----------|
| MC38 Colon<br>Cancer | Zanzalintinib +<br>anti-PD-1   | Tumor Growth<br>Inhibition | Enhanced<br>compared to<br>either agent<br>alone  | [6]       |
| MC38 Colon<br>Cancer | Zanzalintinib +<br>anti-PD-L1  | Tumor Growth<br>Inhibition | Enhanced<br>compared to<br>either agent<br>alone  | [6]       |
| MC38 Colon<br>Cancer | Zanzalintinib +<br>anti-CTLA-4 | Tumor Growth<br>Inhibition | Enhanced<br>compared to<br>either agent<br>alone  | [6]       |
| CT26 Colon<br>Cancer | Zanzalintinib +<br>anti-PD-1   | Survival                   | Increased survival compared to either agent alone | [5][6]    |

Table 1: Summary of Preclinical Synergistic Efficacy

# **Clinical Evidence of Synergy**

Multiple clinical trials have evaluated the safety and efficacy of **zanzalintinib** in combination with ICIs across various solid tumors, demonstrating promising clinical activity.

#### STELLAR-303: Metastatic Colorectal Cancer

The Phase 3 STELLAR-303 trial evaluated **zanzalintinib** in combination with the anti-PD-L1 antibody atezolizumab versus regorafenib in patients with previously treated non-microsatellite instability-high (non-MSI-H) metastatic colorectal cancer (mCRC).[7][8]



| Metric                                  | Zanzalintinib<br>+<br>Atezolizuma<br>b | Regorafenib | Hazard<br>Ratio (95%<br>CI) | p-value      | Reference |
|-----------------------------------------|----------------------------------------|-------------|-----------------------------|--------------|-----------|
| Median<br>Overall<br>Survival (OS)      | 10.9 months                            | 9.4 months  | 0.80 (0.69-<br>0.93)        | 0.0045       | [7]       |
| Median Progression- Free Survival (PFS) | 3.7 months                             | 2.0 months  | Not Reported                | Not Reported | [9]       |

Table 2: Efficacy Results from the STELLAR-303 Trial

The combination of **zanzalintinib** and atezolizumab demonstrated a statistically significant and clinically meaningful improvement in overall survival compared to regorafenib.[7]

# **STELLAR-001: Advanced Solid Tumors**

The Phase 1b/2 STELLAR-001 trial assessed **zanzalintinib** as a single agent and in combination with atezolizumab in patients with various advanced solid tumors, including a cohort with refractory mCRC.[10][11]



| Patient<br>Population                          | Metric     | Zanzalintinib<br>+<br>Atezolizuma<br>b | Zanzalintinib<br>Monotherap<br>y | Hazard<br>Ratio (95%<br>CI) | Reference |
|------------------------------------------------|------------|----------------------------------------|----------------------------------|-----------------------------|-----------|
| Refractory<br>mCRC<br>(Overall)                | Median OS  | 14.3 months                            | 11.1 months                      | 0.75 (0.45-<br>1.26)        | [10][11]  |
| Refractory<br>mCRC<br>(Overall)                | Median PFS | 4.0 months                             | 3.0 months                       | 0.68 (0.44-<br>1.04)        | [10][11]  |
| Refractory<br>mCRC (No<br>Liver<br>Metastases) | Median OS  | Not Reached                            | 12.5 months                      | 0.46 (0.15-<br>1.36)        | [10][11]  |
| Refractory<br>mCRC (No<br>Liver<br>Metastases) | Median PFS | 8.2 months                             | 3.3 months                       | 0.40 (0.16-<br>1.0)         | [10][11]  |

Table 3: Efficacy Results from the STELLAR-001 mCRC Cohort

# STELLAR-002: Advanced Renal Cell Carcinoma

The Phase 1b/2 STELLAR-002 trial is evaluating **zanzalintinib** in combination with nivolumab (anti-PD-1) and other ICIs in patients with advanced clear cell renal cell carcinoma (ccRCC). [12]



| Treatment Arm                           | Metric                           | Result (95% CI) | Reference |
|-----------------------------------------|----------------------------------|-----------------|-----------|
| Zanzalintinib +<br>Nivolumab            | Objective Response<br>Rate (ORR) | 63% (46-77%)    | [12]      |
| Zanzalintinib +<br>Nivolumab            | Disease Control Rate<br>(DCR)    | 90% (76-97%)    | [12]      |
| Zanzalintinib + Nivolumab/Relatlimab    | Objective Response<br>Rate (ORR) | 40% (25-57%)    | [12]      |
| Zanzalintinib +<br>Nivolumab/Relatlimab | Disease Control Rate<br>(DCR)    | 90% (76-97%)    | [12]      |

Table 4: Efficacy Results from the STELLAR-002 ccRCC Cohort

# **Mechanistic Insights into Synergy**

The synergistic effect of **zanzalintinib** and ICIs is rooted in their complementary mechanisms of action, which target both the tumor cells and the tumor microenvironment.

# **Signaling Pathways and Immunomodulation**

**Zanzalintinib**'s inhibition of VEGFR, MET, and TAM kinases contributes to an immune-permissive tumor microenvironment through several mechanisms:[3][13][14]

- VEGFR Inhibition: Reduces angiogenesis, which can alleviate hypoxia and improve T-cell infiltration.
- MET Inhibition: Downregulates PD-L1 expression on tumor cells, potentially increasing their susceptibility to T-cell-mediated killing.
- TAM Kinase (AXL, MER) Inhibition: Promotes the repolarization of immunosuppressive M2
  macrophages to an anti-tumor M1 phenotype and enhances the function of antigenpresenting cells (APCs).[3][13]

This shift in the tumor microenvironment from an immunosuppressive to an immune-active state enhances the efficacy of ICIs, which work by releasing the "brakes" on the immune system (e.g., PD-1/PD-L1 axis).





Click to download full resolution via product page

Caption: Mechanism of synergistic action between **Zanzalintinib** and ICIs.



## **Experimental Workflow**

The investigation of **zanzalintinib**'s synergistic effects follows a structured workflow from preclinical discovery to clinical validation.



Click to download full resolution via product page

Caption: Workflow for investigating synergistic drug combinations.

# Conclusion

The combination of **zanzalintinib** with immune checkpoint inhibitors represents a promising therapeutic strategy for a range of solid tumors. The robust preclinical rationale, centered on the immunomodulatory effects of inhibiting VEGFR, MET, and TAM kinases, is now supported by compelling clinical data demonstrating improved patient outcomes. Ongoing and future studies will further delineate the full potential of **zanzalintinib**-based combination therapies and identify patient populations most likely to benefit from this synergistic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. New combination therapy for colorectal cancer, with UPMC involvement, lengthens survival | Pittsburgh Post-Gazette [post-gazette.com]

## Foundational & Exploratory





- 2. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zanzalintinib in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exelixis Announces Detailed Results from Phase 3 STELLAR-303 Pivotal Trial Evaluating Zanzalintinib in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer Presented at ESMO 2025 and Published in The Lancet | Exelixis, Inc. [ir.exelixis.com]
- 8. oncodaily.com [oncodaily.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exelixis Announces Encouraging Results from Phase 1b/2 STELLAR-002 Trial Evaluating Zanzalintinib in Combination with Immune Checkpoint Inhibitors in Advanced Kidney Cancer at ASCO 2025 | Exelixis, Inc. [ir.exelixis.com]
- 13. researchgate.net [researchgate.net]
- 14. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Synergistic Potential: A Technical Guide to Zanzalintinib Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#investigating-the-synergistic-effects-of-zanzalintinib-with-other-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com